

ENMD-2076 Tartrate in Platinum-Resistant Ovarian Cancer: A Comparative Guide

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880

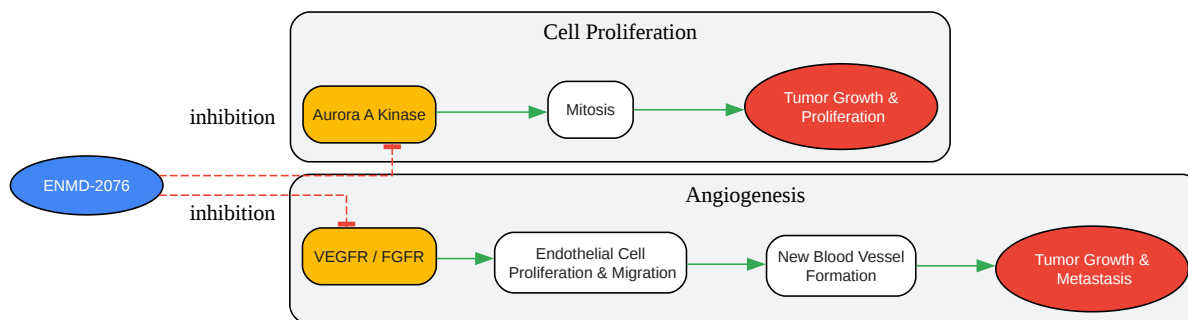
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ENMD-2076 tartrate** with alternative treatment options for platinum-resistant ovarian cancer. The information is supported by experimental data from clinical trials to facilitate an objective evaluation of its therapeutic potential.

Mechanism of Action

ENMD-2076 is an orally active, multi-target kinase inhibitor. Its anti-tumor activity stems from its ability to selectively inhibit kinases crucial for tumor growth, proliferation, and angiogenesis. The primary targets of ENMD-2076 include Aurora A kinase, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Fibroblast Growth Factor Receptors (FGFRs).^{[1][2]} By disrupting these signaling pathways, ENMD-2076 exerts both anti-proliferative and anti-angiogenic effects.



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Caption: Mechanism of action of ENMD-2076.

Clinical Efficacy

The efficacy of ENMD-2076 in platinum-resistant ovarian cancer was evaluated in a Phase II clinical trial. The following tables present a comparative summary of the clinical data for ENMD-2076 and standard-of-care treatments.

Table 1: Efficacy of ENMD-2076 in Platinum-Resistant Ovarian Cancer

| Efficacy Endpoint | ENMD-2076 (Single Agent) |
|--------------------------------------------------|-----------------------------------------------------------|
| Progression-Free Survival (PFS) Rate at 6 months | 22% ^[3] ^[4] |
| Median Time to Progression | 3.6 months ^[3] ^[4] |
| Objective Response Rate (ORR) | Partial Response: 7% (4/57) ^[5] |
| Disease Control Rate (DCR) | Stable Disease: 53% (30/57) ^[5] |
| Median Overall Survival (OS) | Not yet reached at the time of data cutoff ^[5] |

Table 2: Comparative Efficacy of Standard Therapies in Platinum-Resistant Ovarian Cancer (AURELIA Trial)

| Efficacy Endpoint | Single-Agent Chemotherapy | Bevacizumab + Chemotherapy |
|----------------------------------------|---------------------------|----------------------------|
| Median Progression-Free Survival (PFS) | 3.4 months[6][7] | 6.7 months[6][7] |
| Objective Response Rate (ORR) | 11.8%[6] | 27.3%[6] |
| Median Overall Survival (OS) | 13.3 months[6] | 16.6 months[6] |

*Chemotherapy options included pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan.

Table 3: Efficacy of Bevacizumab in Combination with Specific Chemotherapies (AURELIA Trial Subgroup Analysis)

| Efficacy Endpoint | Bevacizumab + Paclitaxel | Bevacizumab + PLD** | Bevacizumab + Topotecan |
|----------------------------------------|--------------------------|---------------------|-------------------------|
| Median Progression-Free Survival (PFS) | 10.4 months[8][9] | 5.4 months[8] | 5.8 months[8] |
| Objective Response Rate (ORR) | 53.3%[9] | 13.7%[9] | 17.0%[9] |

*Pegylated Liposomal Doxorubicin

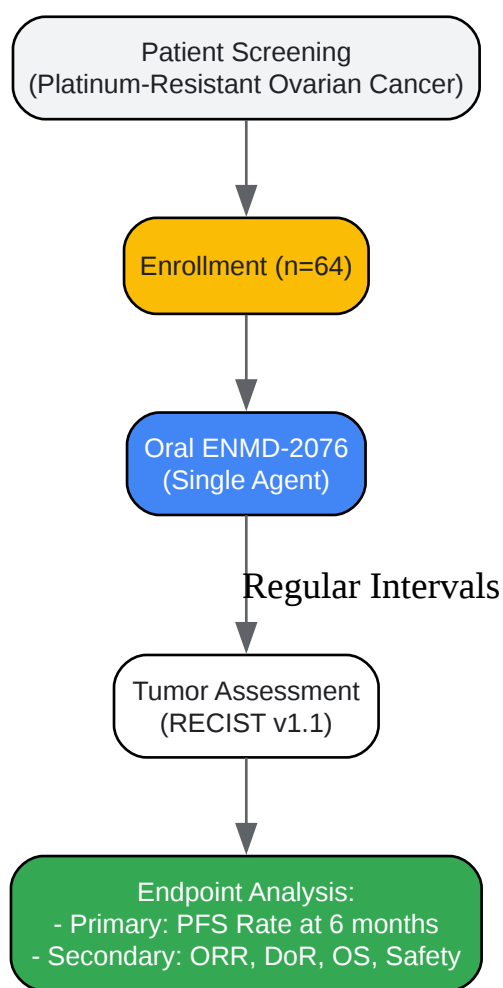
Experimental Protocols

ENMD-2076 Phase II Trial

- Study Design: This was an open-label, single-arm, multi-center Phase II study.[3][4][10]
- Patient Population: The trial enrolled 64 patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who were resistant to platinum-based therapy.[3][10] The

median number of prior regimens was 2.[3][4]

- Treatment: ENMD-2076 was administered orally as a single agent.[3][10]
- Primary Endpoint: The primary objective was to determine the progression-free survival (PFS) rate at 6 months, based on RECIST v1.1 criteria.[3][4]
- Secondary Endpoints: Secondary objectives included response rate (RR), duration of response, overall survival (OS), and safety.[3][4]



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